molecular formula C24H28N2O4 B7752748 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B7752748
M. Wt: 408.5 g/mol
InChI Key: BCQJKPIVIXFJTO-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a hydroxy group, and a piperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the hydroxy group: The hydroxy group at position 7 can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the piperazine moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of alkylated or acylated piperazine derivatives.

Scientific Research Applications

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the piperazine moiety, which may result in different biological activities.

    7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one: Lacks the 3,5-dimethylphenoxy group, which may affect its chemical reactivity and biological properties.

    3-(3,5-dimethylphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the 3,5-dimethylphenoxy group and the piperazine moiety in 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-15-11-16(2)13-18(12-15)30-23-17(3)29-24-19(22(23)28)5-6-21(27)20(24)14-26-9-7-25(4)8-10-26/h5-6,11-13,27H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQJKPIVIXFJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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